molecular formula C10H2Cl6 B052938 1,2,3,6,7,8-Hexachloronaphthalene CAS No. 17062-87-2

1,2,3,6,7,8-Hexachloronaphthalene

Cat. No. B052938
CAS RN: 17062-87-2
M. Wt: 334.8 g/mol
InChI Key: WJYZNPLWZGYFIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,6,7,8-Hexachloronaphthalene has been reported through various methods, including the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride. Additionally, its synthesis from 1,5-dinitronaphthalene through a Sandmeyer type reaction has been detailed, demonstrating a viable pathway for obtaining this compound and related hexachloronaphthalenes (Haglund & Bergman, 1989).

Molecular Structure Analysis

The structural characterization of chloronaphthalenes and their derivatives is crucial for understanding their chemical behavior and environmental impact. X-ray crystallography and spectroscopic methods have been employed to elucidate the molecular structures of polychloronaphthalenes, revealing detailed insights into their configurations and conformational dynamics.

Chemical Reactions and Properties

Chloronaphthalenes, including 1,2,3,6,7,8-Hexachloronaphthalene, participate in a range of chemical reactions, influenced by their chlorination pattern. Reactions with organothiolates, for example, demonstrate the reactivity of hexachloronaphthalene derivatives towards nucleophilic substitution, highlighting their chemical versatility and potential for further functionalization (Knieß & Mayer, 1994).

Physical Properties Analysis

The physical properties of 1,2,3,6,7,8-Hexachloronaphthalene, such as melting point, boiling point, and solubility, are determined by its molecular structure and degree of chlorination. These properties are essential for predicting its behavior in environmental contexts and for developing methods for its detection and quantification in various matrices.

Chemical Properties Analysis

The chemical properties of 1,2,3,6,7,8-Hexachloronaphthalene, including its reactivity, stability, and interaction with biological systems, are critical for assessing its environmental and health impacts. Studies on its metabolism in rats and its distribution in environmental samples indicate its potential for bioaccumulation and the need for careful monitoring and regulation (Asplund et al., 1994).

Scientific Research Applications

  • Synthesis and Characterization :

    • 1,2,3,6,7,8-Hexachloronaphthalene has been synthesized through various methods, including reduction of decachloro-1,4-dihydronaphthalene and Sandmeyer-type reactions (Haglund & Bergman, 1989).
    • Improved synthesis methods for various polychloronaphthalenes, including hexachloronaphthalene, have been developed, providing detailed physicochemical data (Auger et al., 1993).
  • Bioaccumulation and Environmental Impact :

    • Hexachloronaphthalene is found to be selectively retained in rat liver and has been detected in environmental samples like cod liver and guillemot eggs (Asplund et al., 1994).
    • A study demonstrated the strong bioaccumulation of 1,2,3,5,6,7-hexachloronaphthalene in rat tissues after exposure to a technical mixture of polychlorinated naphthalenes (Asplund et al., 1986).
  • Toxicity and Health Impacts :

    • Hexachloronaphthalene has been shown to induce mitochondrial-dependent neurotoxicity, potentially leading to neuron loss via mitochondrial mechanisms (Lisek et al., 2020).
    • Prenatal toxicity studies in rats indicate that hexachloronaphthalene does not cause maternal toxicity but can have fetotoxic effects at non-toxic doses for dams (Kilanowicz et al., 2019).
    • The compound has been studied for its impact on the heme biosynthesis pathway, systemic toxicity, and hepatic cytochromes in female Wistar rats (Klimczak et al., 2018).
  • Mechanisms of Action :

    • Research has explored the mechanisms by which hexachloronaphthalene causes toxicity, including its effects on the dopamine pathway in in vitro models (Lisek et al., 2021).

Mechanism of Action

While specific information on the mechanism of action of 1,2,3,6,7,8-Hexachloronaphthalene is not available, a study has shown that hexachloronaphthalene can impair the dopamine pathway in an in vitro model of PC12 cells .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2,3,6,7,8-hexachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-4-1-3-2-5(12)8(14)10(16)6(3)9(15)7(4)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYZNPLWZGYFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937798
Record name 1,2,3,6,7,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6,7,8-Hexachloronaphthalene

CAS RN

17062-87-2
Record name Naphthalene, 1,2,3,6,7,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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